molecular formula C9H19BrN2OS B14685551 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide CAS No. 34928-03-5

2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide

Cat. No.: B14685551
CAS No.: 34928-03-5
M. Wt: 283.23 g/mol
InChI Key: YHPPPTAELAZSDE-UHFFFAOYSA-N
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Description

2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide typically involves multiple steps. One common method includes the reaction of 2-ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5,6-Tetrahydro-2-pyrimidinethiol
  • Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate

Uniqueness

Compared to similar compounds, 2-Ethylthio-4,6,6-trimethyl-3,4,5,6-tetrahydro-4-pyrimidinol hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

34928-03-5

Molecular Formula

C9H19BrN2OS

Molecular Weight

283.23 g/mol

IUPAC Name

2-ethylsulfanyl-4,6,6-trimethyl-1,5-dihydropyrimidin-4-ol;hydrobromide

InChI

InChI=1S/C9H18N2OS.BrH/c1-5-13-7-10-8(2,3)6-9(4,12)11-7;/h12H,5-6H2,1-4H3,(H,10,11);1H

InChI Key

YHPPPTAELAZSDE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(CC(N1)(C)C)(C)O.Br

Origin of Product

United States

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